

## **IUPAC** name for butyl 2,4-hexadienoate

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Compound of Interest		
Compound Name:	Butyl sorbate	
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An In-depth Technical Guide to Butyl (2E,4E)-hexa-2,4-dienoate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Butyl (2E,4E)-hexa-2,4-dienoate, commonly known as **butyl sorbate**, is an unsaturated aliphatic ester with significant applications across the food, cosmetic, and pharmaceutical industries. This document provides a comprehensive technical overview of its chemical properties, synthesis, and biological activities. Particular focus is given to its role as a preservative, its mechanism of action, and its interactions with biological systems, including mammalian metabolic pathways, which are of interest to drug development professionals. Detailed experimental protocols, quantitative data, and diagrams of key processes are provided to serve as a resource for scientific and research applications.

## **Nomenclature and Chemical Properties**

The compound is systematically named butyl (2E,4E)-hexa-2,4-dienoate according to IUPAC nomenclature.[1] The "(2E,4E)" designation specifies the stereochemistry of the two double bonds in the hexadienoate chain. It is also widely known by its common name, **butyl sorbate**, as it is the butyl ester of sorbic acid.[2][3]

### **Synonyms**

Butyl sorbate[2]



- n-Butyl sorbate[1]
- Butyl (E,E)-hexa-2,4-dienoate[1]
- 2,4-Hexadienoic acid, butyl ester, (2E,4E)-[1]
- HEXA-2,4-DIENOIC ACID BUTYL ESTER[2]

## **Chemical and Physical Data**

Quantitative data for butyl (2E,4E)-hexa-2,4-dienoate are summarized in Table 1 for ease of reference. The compound is a colorless to pale yellow liquid characterized by a fruity odor.[4] It exhibits good solubility in organic solvents like alcohol but has limited solubility in water.[4][5]

Property	Value	Source(s)
CAS Number	7367-78-4	[1][6]
Molecular Formula	C10H16O2	[1][2][4]
Molecular Weight	168.23 g/mol	[2][7]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	221-226.5 °C at 760 mmHg	[2][3][5]
Flash Point	97.2 - 97.5 °C	[2][3][5]
Density	0.912 - 0.922 g/cm3 at 20 °C	[2][3]
Refractive Index	1.4875 at 20 °C	[2]
Water Solubility	81.27 mg/L at 25 °C (estimated)	[5]
LogP (o/w)	3.435 (estimated)	[5]

# **Synthesis and Manufacturing**

The primary industrial synthesis of butyl (2E,4E)-hexa-2,4-dienoate is achieved through the Fischer-Speier esterification of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid) with n-butanol.[2][4]



This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (TsOH).[8]

The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, an excess of one reactant (typically the alcohol, n-butanol) is used, and the water formed as a byproduct is continuously removed.[8] More sustainable, "greener" synthesis routes are also being explored, including enzymatic catalysis using lipases, which can be performed under milder conditions.[2]

Synthesis workflow for Butyl 2,4-Hexadienoate via Fischer Esterification.

## **Experimental Protocol: Fischer-Speier Esterification**

The following is a generalized, representative protocol for the laboratory-scale synthesis of butyl (2E,4E)-hexa-2,4-dienoate.

- Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle. If desired, a Dean-Stark trap can be included between the flask and condenser to azeotropically remove water.
- Charging Reactants: To the round-bottom flask, add (2E,4E)-hexa-2,4-dienoic acid (1.0 equivalent). Add an excess of n-butanol (e.g., 3-5 equivalents), which will also serve as the solvent.
- Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the mixture with stirring.
- Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If using a Dean-Stark trap, monitor the collection of water.
- Workup and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) to neutralize the acid catalyst, and finally with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and remove the solvent and excess n-butanol under reduced



pressure using a rotary evaporator.

 Purification: Purify the resulting crude ester by vacuum distillation to yield pure butyl (2E,4E)hexa-2,4-dienoate.

## **Applications in Research and Drug Development**

Butyl 2,4-hexadienoate has several applications relevant to scientific research and pharmaceutical development.

- Antimicrobial Preservative: It is an effective antimicrobial agent against yeasts and molds, making it a common preservative in food, beverages, and personal care products.[3]
- Flavor and Fragrance: Due to its fruity aroma, it is used as a flavor and fragrance agent.[4][7]
- Excipient in Drug Formulations: Its lipophilic nature can be leveraged to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is explored as an excipient in oral, topical, and parenteral formulations.[1]
- Drug Delivery Systems: Research has investigated the use of **butyl sorbate** in modulating the release profile of drugs and enhancing their permeation across biological membranes.[1]
- Chemical Intermediate: It serves as a precursor in the synthesis of other molecules, such as aroma products.

## Biological Activity and Mechanisms of Action Antimicrobial Mechanism

The primary biological activity of **butyl sorbate** is its antimicrobial action, which is attributed to the sorbate moiety. The proposed mechanism is multifaceted and most effective at a pH below its pKa (~4.76), where the undissociated form of the acid predominates.[2]

• Membrane Disruption: The lipophilic, undissociated molecule is thought to pass through the microbial cell membrane. Inside the more alkaline cytoplasm, it dissociates, lowering the internal pH and disrupting the transmembrane proton gradient. This interferes with cellular transport and metabolic processes.[2]



• Enzyme Inhibition: Sorbates are known to inhibit various microbial enzymes, particularly those involved in carbohydrate metabolism (e.g., enolase, lactate dehydrogenase) and the citric acid cycle. Enzymes containing critical sulfhydryl groups are also susceptible to inhibition.[9]

Proposed antimicrobial mechanism of action for sorbates.

## **Effects on Mammalian Cells and Signaling**

While generally regarded as having low mammalian toxicity, studies on sorbic acid and its salts have revealed interactions with mammalian biological pathways that are pertinent to drug development and toxicology.

Hepatic Lipid Metabolism: A study in mice demonstrated that sorbic acid can deregulate hepatic fatty acid metabolism.[1] Treatment with sorbic acid led to an accumulation of triglycerides in the liver. Mechanistically, this was linked to the downregulation of key proteins and transcription factors involved in lipid homeostasis, including:

- De Novo Lipogenesis: Decreased expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS).
- Fatty Acid Uptake: Reduced levels of CD36 and Liver Fatty Acid-Binding Protein (L-FABP).
- Lipoprotein Secretion: Decreased expression of Apolipoprotein E (ApoE), which is crucial for the assembly and secretion of Very Low-Density Lipoprotein (VLDL).

Signaling pathway for sorbate-induced deregulation of hepatic lipid metabolism.

Genotoxicity: Some in vitro studies using high concentrations of potassium or sodium sorbate on human lymphocytes have reported genotoxic effects, including an increase in chromosomal aberrations and DNA strand breaks.[4][6][10] However, extensive toxicological reviews conclude that sorbates are non-mutagenic and non-clastogenic under normal conditions of use and are not considered carcinogenic.[11][12]

## **Toxicology and Safety Profile**

**Butyl sorbate** and other sorbates are characterized by a very low level of mammalian toxicity. [11] This is largely because they are metabolized by the same pathways as endogenous fatty



acids.[11][12] The GHS classification for **butyl sorbate** indicates potential for skin and eye irritation.[13] While generally safe, some in vitro studies suggest that high concentrations of sorbates may have cytotoxic or genotoxic potential.[7][10] Additionally, some animal studies have indicated that potassium sorbate may alter the diversity of the gut microbiome.[14] These findings highlight the importance of concentration and context when evaluating the safety profile for new applications.

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